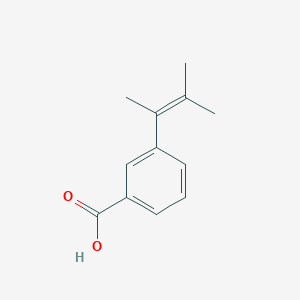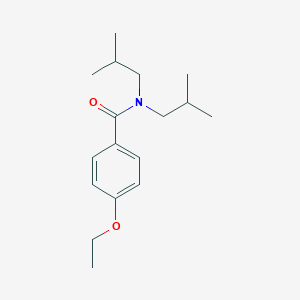
3-(1,2-Dimethyl-1-propenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Dimethyl-1-propenyl)benzoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as DMPA, and its molecular formula is C12H14O2.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is its relatively simple synthesis method. The compound can be obtained in good yields, and its purity can be easily controlled. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-(1,2-Dimethyl-1-propenyl)benzoic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the optimization of the compound's therapeutic properties, such as its anti-inflammatory and anti-tumor activities. Additionally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 3-(1,2-Dimethyl-1-propenyl)benzoic acid involves the reaction of 3-bromobenzoic acid with isoprene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the product can be obtained in good yields. The synthesis method has been optimized to improve the purity and yield of the product.
Aplicaciones Científicas De Investigación
3-(1,2-Dimethyl-1-propenyl)benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. The compound has been tested in vitro and in vivo, and the results have been promising.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-(3-methylbut-2-en-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
ZIYWBEWMBVLFEP-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
SMILES canónico |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)










